molecular formula C9H9ClO B077729 p-Chlorophenyl allyl ether CAS No. 13997-70-1

p-Chlorophenyl allyl ether

Cat. No. B077729
Key on ui cas rn: 13997-70-1
M. Wt: 168.62 g/mol
InChI Key: KWXDOKLIYYAHJN-UHFFFAOYSA-N
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Patent
US04507492

Procedure details

A mixture of 4-chlorophenol (1.28 g, 10 mmoles), allyl methyl carbonate (1.40 g, 12 mmoles), palladium acetate (11 mg, 0.05 mmole) and triphenyl phosphine (40 mg, 0.15 mmole) is heated at 70° C. for 2.5 hours. After removal of volatiles, the residue is subjected to bulb-to-bulb distillation (110° C., 4 mm Hg) to give 1.64 g, 97 percent of allyl 4-chlorophenyl ether.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)(OC)O[CH2:11][CH:12]=[CH2:13]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:13][CH:12]=[CH2:11])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
1.4 g
Type
reactant
Smiles
C(OCC=C)(OC)=O
Name
Quantity
11 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
40 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of volatiles
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to bulb-to-bulb distillation (110° C., 4 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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